molecular formula C13H18BFO2 B1393668 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517920-60-4

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393668
M. Wt: 236.09 g/mol
InChI Key: ABOCFFXSSUAFRP-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various chemicals. The presence of a fluorobenzyl group suggests that this compound might have interesting reactivity and could potentially be used in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of organoboron compounds and fluorobenzyl compounds. The boron atom would be expected to be in a trigonal planar geometry, and the fluorobenzyl group would add an element of polarity to the molecule .


Chemical Reactions Analysis

Organoboron compounds are known for their use in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form carbon-carbon bonds . The fluorobenzyl group could potentially undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other organoboron compounds. These compounds are typically stable and have low reactivity unless placed under the right conditions .

Scientific Research Applications

Structural and Vibrational Properties Studies

  • Synthesis and Structural Analysis : The synthesis of derivatives of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated, with their structures characterized by various spectroscopy methods and X-ray diffraction. These studies include density functional theory (DFT) calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (MEP) analyses (Wu et al., 2021).

Synthesis of Derivatives and Their Applications

  • Synthesis of Boronate-Substituted Stilbenes : Novel derivatives have been synthesized for various applications. For instance, boron-containing stilbene derivatives were synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates in the synthesis of conjugated polyenes for Neurodegenerative diseases (Das et al., 2015).

Crystallographic and Conformational Analysis

  • Crystal Structure and Molecular Dynamics : Detailed crystallographic and conformational analyses have been conducted on various derivatives, providing insights into the molecular structure characteristics and molecular conformations (Yang et al., 2021).

Application in Polymerization and Material Science

  • Use in Polymer Synthesis : There's research on the utilization of derivatives in polymer synthesis, such as the chain-growth polymerization for the synthesis of polyfluorenes via Suzuki-Miyaura coupling reaction. This has implications for material science and engineering, particularly in developing new polymers (Yokozawa et al., 2011).

Safety And Hazards

Like many organoboron compounds, this compound should be handled with care. It may present hazards such as skin and eye irritation, and it should be used in a well-ventilated area .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOCFFXSSUAFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681941
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

517920-60-4
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
C Wu, G Wu, Y Zhang, J Wang - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
A transition-metal-free method for the synthesis of benzylic boronate esters with arylboronic acids and trimethylsilyldiazomethane (TMSCHN2) has been developed. This transformation …
Number of citations: 20 pubs.rsc.org

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